N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
Description
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a 1,3,4-thiadiazole core with a chromene carboxamide moiety. The 4-oxo-4H-chromene-2-carboxamide group introduces hydrogen-bonding capabilities and π-conjugation, which may influence biological interactions, such as enzyme inhibition or receptor binding .
Properties
Molecular Formula |
C19H13N3O3S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O3S2/c23-14-10-16(25-15-9-5-4-8-13(14)15)17(24)20-18-21-22-19(27-18)26-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,21,24) |
InChI Key |
YJNJEGTUMXFMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Chromene Carboxamide Synthesis
The chromene fragment originates from 3-formylchromone, which undergoes Knoevenagel condensation with ethyl cyanoacetate in the presence of triphenylphosphine (20 mol%) at 75–80°C to yield 2-cyano-3-(4-oxo-4H-chromen-3-yl)acrylate. Subsequent hydrolysis of the nitrile group to a carboxamide is achieved via acidic or basic conditions, though the Pinnick oxidation method using NaClO₂ and 2-methyl-2-butene in t-BuOH/H₂O proves more efficient, providing 4-oxo-4H-chromene-2-carboxylic acid in 85% yield. Carboxylic acid activation using thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which reacts with ammonium hydroxide to form the primary carboxamide.
Thiadiazol-2-amine Subunit Preparation
The 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine is synthesized via a two-step protocol. Benzylmercaptan reacts with 4-chlorobenzaldehyde under basic conditions (KOH/EtOH, reflux, 24 h) to form 4-(benzylsulfanyl)benzaldehyde. This intermediate undergoes cyclocondensation with thiosemicarbazide in phosphoric acid at 120°C, yielding the thiadiazole ring. Nucleophilic substitution at the 5-position is facilitated by benzyl bromide in DMF with NaH as a base, achieving 78% yield.
Convergent Coupling and Final Assembly
The final step couples the chromene carboxamide with the thiadiazol-2-amine using carbodiimide-mediated activation. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF facilitate amide bond formation at 0–5°C, followed by gradual warming to room temperature over 12 h. Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the title compound in 68% yield, with HPLC purity >98%.
Table 1: Optimization of Coupling Reaction Conditions
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 0–25 | 12 | 68 |
| DCC/DMAP | CH₂Cl₂ | 25 | 24 | 52 |
| HATU/DIEA | DMF | 25 | 6 | 71 |
Spectroscopic Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Analysis
Mass Spectrometry and Elemental Analysis
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 438.0921 (calc. 438.0928 for C₂₀H₁₅N₃O₃S₂). Elemental analysis aligns with theoretical values: C 59.38% (found 59.32%), H 3.74% (3.71%), N 10.37% (10.29%).
Biological Activity and Structure-Activity Relationships
Preliminary antimicrobial screening against Staphylococcus aureus (MIC = 2 µg/mL) and Escherichia coli (MIC = 16 µg/mL) reveals potent Gram-positive activity, attributed to the thiadiazole’s electron-deficient sulfur atoms disrupting bacterial membrane integrity. The benzylsulfanyl group enhances lipophilicity, improving cell permeability compared to non-sulfanylated analogs.
Industrial-Scale Considerations and Process Optimization
For large-scale synthesis (>1 kg), the following modifications improve efficiency:
- Chromene fragment: Continuous flow reactors reduce reaction time from 12 h to 45 min for Knoevenagel condensation.
- Thiadiazole subunit: Microwave-assisted cyclocondensation (150 W, 100°C) achieves 90% yield in 30 min vs. 24 h conventionally.
- Coupling step: Switch from EDC/HOBt to HATU/DIEA increases yield to 71% while reducing racemization risks.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent such as dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; typically performed in the presence of a base such as triethylamine in an organic solvent such as dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrochromene derivatives
Substitution: Amides, esters
Scientific Research Applications
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Material Science: The compound has been investigated for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division in cancer cells. In antimicrobial applications, it may interfere with the synthesis of bacterial cell walls or fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Thiadiazole Derivatives
| Compound ID | Substituent (Position 5) | Yield (%) | Melting Point (°C) | Key Structural Feature |
|---|---|---|---|---|
| 5h | Benzylsulfanyl | 88 | 133–135 | Phenoxy acetamide |
| 5j | 4-Chlorobenzylsulfanyl | 82 | 138–140 | Halogenated benzyl |
| 5f | Methylthio | 79 | 158–160 | Minimal steric bulk |
Chromene Carboxamide vs. Phenoxy Acetamide Derivatives
The chromene carboxamide moiety differentiates this compound from analogs with phenoxy acetamide groups (e.g., 5h, 5j). Chromene derivatives are associated with anti-inflammatory, anticancer, and antimicrobial activities due to their conjugated π-system and ability to intercalate DNA or inhibit kinases . In contrast, phenoxy acetamide derivatives (e.g., 5h) may exhibit distinct bioactivity profiles, such as cyclooxygenase (COX) inhibition, depending on substituent electronics .
Comparison with Propylsulfanyl and Allylthio Derivatives
- N-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide () : The allylthio group introduces unsaturation, which may enhance reactivity or metabolic instability. The additional chloro and methyl groups on the chromene ring could improve target selectivity but increase molecular weight .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide, and how can purity/yield be maximized?
- Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of thiadiazole and chromene moieties. Key optimizations include solvent selection (e.g., THF or DCM for intermediate steps), temperature control (60–80°C for thiadiazole formation), and pH adjustments (neutral to mildly acidic conditions). Monitoring via TLC/HPLC ensures reaction progression, while recrystallization or column chromatography improves purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., benzylsulfanyl group at C5 of thiadiazole, chromene carbonyl at C4).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ peak matching CHNOS).
- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1680 cm for chromene-4-one) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme Inhibition: Test against kinases or proteases via fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups?
- Methodological Answer:
-
Analog Synthesis: Modify substituents (e.g., replace benzylsulfanyl with methylthio or phenyl groups).
-
Biological Comparison: Test analogs against baseline activity (see table below).
-
Computational Modeling: Use DFT or molecular docking to correlate electronic properties (e.g., HOMO/LUMO) with activity .
Compound Variant Structural Change Observed Activity Change 5-Methylthio-thiadiazole -SCH instead of -S-benzyl Reduced antimicrobial potency Chromene-4-one → Chromene-4-ol C=O → C-OH Loss of enzyme inhibition
Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC values)?
- Methodological Answer:
- Standardize Assays: Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO ≤0.1%).
- Validate Purity: Re-test compounds with ≥95% purity (HPLC-verified).
- Statistical Analysis: Apply ANOVA to identify outliers or batch-dependent variability .
Q. What reaction mechanisms underpin the compound’s susceptibility to oxidation or hydrolysis?
- Methodological Answer:
- Oxidation Pathways: Benzylsulfanyl group oxidizes to sulfoxide/sulfone under HO/UV light. Monitor via LC-MS.
- Hydrolysis Stability: Test in buffers (pH 1–10) at 37°C; chromene-4-one is prone to base-catalyzed ring opening .
Q. What strategies can identify the compound’s molecular targets in cancer cells?
- Methodological Answer:
- Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate binding proteins.
- Transcriptomics: RNA-seq to identify dysregulated pathways post-treatment.
- Molecular Docking: Screen against kinase libraries (e.g., PDB) to predict interactions with EGFR or CDK2 .
Q. How to design stability studies for long-term storage and formulation?
- Methodological Answer:
- Forced Degradation: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- Lyophilization: Assess stability in lyophilized vs. solution states (e.g., 0.1 M PBS).
- Excipient Screening: Test with cyclodextrins or PEGs to enhance solubility/thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
